(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived compound featuring a halogenated benzamide moiety. Its structure comprises a benzo[d]thiazol-2(3H)-ylidene core substituted with a 4-chloro-3-methyl group and an (E)-configured 2-bromobenzamide side chain. This compound belongs to a class of thiazol-2-ylidene benzamides, which are recognized for their diverse pharmacological activities, including anti-HIV, antibacterial, and anticancer properties . The presence of bromine and chlorine substituents likely enhances its electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQXBIKZUVFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, which includes a bromine atom, a chlorine atom, and a thiazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C14H10BrClN2OS
- Molecular Weight : 401.72 g/mol
- Key Functional Groups :
- Thiazole ring
- Bromine and chlorine substituents
- Benzamide linkage
Anticancer Activity
Research indicates that (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms underlying its anticancer activity include:
- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) and other cancer cell lines, suggesting potential applications in cancer therapy .
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, which is critical for eliminating malignant cells .
The following table summarizes the anticancer activity of related compounds:
| Compound Name | IC50 (µg/mL) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 1.98 ± 1.22 | MCF7 (Breast Cancer) | Apoptosis induction |
| Benzothiazole Derivative A | 1.61 ± 1.92 | Jurkat (Leukemia) | Cell cycle arrest |
| Benzothiazole Derivative B | <2.0 | HT29 (Colorectal Cancer) | DNA replication interference |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms involved include:
- Disruption of Cell Membrane Integrity : The presence of halogen substituents enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis .
- Inhibition of Bacterial Growth : Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial effects comparable to standard antibiotics such as norfloxacin .
The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Staphylococcus aureus | 10 µg/mL |
| Benzothiazole Derivative C | Escherichia coli | 15 µg/mL |
| Benzothiazole Derivative D | Pseudomonas aeruginosa | 20 µg/mL |
Case Studies and Research Findings
- Anticancer Studies : A study conducted on various benzothiazole derivatives, including (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, reported significant cytotoxicity with IC50 values indicating strong potential for further development in cancer therapeutics .
- Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of thiazole derivatives, with findings suggesting that compounds similar to (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide effectively inhibited bacterial growth through membrane disruption mechanisms .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 2-bromo-4-chloroaniline with thiazole derivatives under specific conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Key Characteristics:
- Molecular Formula: C14H12BrClN2OS
- Molecular Weight: 357.68 g/mol
- Melting Point: Typically reported in the range of 180–185 °C depending on purity.
Biological Activities
Research indicates that (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant biological activities, making it a candidate for pharmaceutical applications.
Antimicrobial Activity
Studies have shown that compounds containing thiazole moieties demonstrate antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine and chlorine substituents may enhance these properties through increased lipophilicity or through specific interactions with microbial targets.
Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress . The unique structure of (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may provide a scaffold for developing new anticancer agents.
Applications in Materials Science
The compound's unique chemical structure allows it to be utilized in materials science, particularly in the development of organic semiconductors and fluorescent materials.
Organic Electronics
Research into organic electronics has highlighted the potential of thiazole-containing compounds as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-withdrawing nature of the thiazole ring can enhance charge mobility, which is crucial for efficient device performance .
Fluorescent Probes
The incorporation of thiazole units into fluorescent probes has been explored due to their ability to emit light upon excitation. This property is particularly useful in biological imaging and sensing applications where real-time monitoring of cellular processes is required .
Case Study 1: Antimicrobial Efficacy
In a study conducted by El-Hiti et al., several thiazole derivatives were synthesized and screened for their antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain structural modifications led to significant increases in apoptosis rates. The study suggested that compounds similar to (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could serve as lead compounds for further development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Variations
Key structural analogues of this compound include derivatives with modifications to the benzothiazole ring, benzamide substituents, or alkyl/aryl groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogues
Pharmacological Activity
Anti-HIV and Antimicrobial Potential
- In contrast, thiazole-quinolinium hybrids (e.g., 4c1, ) exhibit antibacterial activity (MIC ≤ 1 µg/mL against S. aureus), attributed to their cationic quinolinium moiety disrupting bacterial membranes .
Anticancer Activity
- Analogues like N-(4-(2,4-dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) () show inhibitory effects on metastatic cancer cells (IC₅₀ = 0.8 µM), likely due to long alkyl chains enhancing membrane permeability . The target compound’s bromine substituent may similarly improve cellular uptake.
Physicochemical Properties
Table 2: Spectroscopic and Computational Data
Key Research Findings
Configuration Matters : The (E)-configuration in the target compound may enhance stability compared to (Z)-isomers (), which are prone to photoisomerization.
Biological Selectivity : While morpholine derivatives () target bovine carbonic anhydrase, the target compound’s halogenation may redirect activity toward human enzymes or viral proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
